molecular formula C26H24N2O B11170759 N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11170759
M. Wt: 380.5 g/mol
InChI Key: JYCPZXKTTOVMNE-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with phenyl and butan-2-yl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with 4-(butan-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with phenyl and butan-2-yl groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O/c1-3-18(2)19-13-15-21(16-14-19)27-26(29)23-17-25(20-9-5-4-6-10-20)28-24-12-8-7-11-22(23)24/h4-18H,3H2,1-2H3,(H,27,29)

InChI Key

JYCPZXKTTOVMNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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